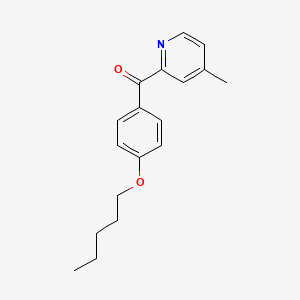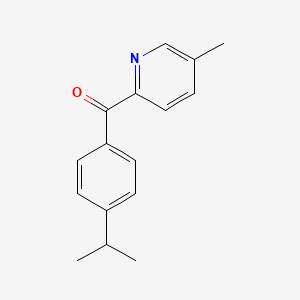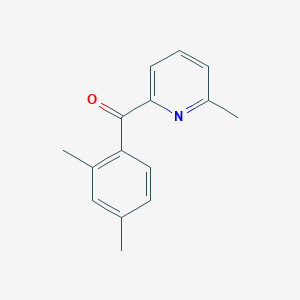
5-(2-Chlorobenzoyl)-2-methylpyridine
Vue d'ensemble
Description
Compounds like “5-(2-Chlorobenzoyl)-2-methylpyridine” belong to a class of organic compounds known as aromatic compounds. They are characterized by one or more planar rings of atoms joined by covalent bonds of two different kinds .
Synthesis Analysis
The synthesis of such compounds often involves the use of a benzoyl chloride derivative, such as 2-Chlorobenzoyl chloride . The benzoyl chloride can react with a suitable aromatic compound to form the desired product .Molecular Structure Analysis
The molecular structure of these compounds typically includes a pyridine ring substituted with a benzoyl group and a methyl group. The benzoyl group itself is substituted with a chlorine atom .Chemical Reactions Analysis
The chemical reactions of these compounds can be quite diverse, depending on the specific substituents present on the aromatic ring. For example, they might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by factors such as their specific structure and the presence of functional groups. For example, they might exhibit aromaticity and stability .Applications De Recherche Scientifique
Photochemical Applications
5-(2-Chlorobenzoyl)-2-methylpyridine has been involved in studies related to photochemical reactions. For instance, research on the photochemical dimerization of 2-aminopyridines, a related compound, has shown that ultraviolet irradiation in hydrochloric acid solution results in the formation of dimers. These dimers exhibit unusual chemical and physical properties (Taylor & Kan, 1963).
Synthesis and Separation Techniques
Studies on 2-Chloro-5-trichloromethylpyridine, a compound closely related to 5-(2-Chlorobenzoyl)-2-methylpyridine, have focused on methods to separate and purify this compound using extraction, distillation, and column chromatography (Su Li, 2005). Additionally, research on the synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde imines has indicated the potential for creating a variety of biologically active molecules, including pesticides (Gangadasu, Raju & Rao, 2002).
Crystallography
In the field of crystallography, the crystal structure of compounds similar to 5-(2-Chlorobenzoyl)-2-methylpyridine, such as 2-amino-5-methylpyridine hydrochloride, has been solved using X-ray diffraction techniques. This research provides insights into the molecular structure and stability of these compounds (Sherfinski & Marsh, 1975).
Spectroscopy Studies
Matrix-isolation infrared spectroscopy has been used to investigate the photoreaction of 2-amino-5-methylpyridine, revealing information about amino-imino tautomerism, a process relevant to understanding the behavior of similar compounds under various light conditions (Akai et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
(2-chlorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUOCVVCFASTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















